
N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine is a nitrogen-containing organic molecule that may be synthesized through various chemical reactions involving azoles and amines. While the specific compound is not directly mentioned in the provided papers, insights into its synthesis and properties can be inferred from related compounds and their synthesis methods.
Synthesis Analysis
The synthesis of related azole-containing compounds, such as N-[2-(1H-azol-1-yl)-1-arylethylidene]methanamine N-oxides, has been reported to proceed with high configurational purity, existing exclusively in the (E) form directly after synthesis . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved at ambient temperature through a condensation reaction, yielding a high purity product . These methods suggest that the synthesis of this compound could potentially be carried out through analogous condensation reactions under controlled conditions to achieve the desired configurational purity.
Molecular Structure Analysis
The molecular structure of azole-containing compounds is characterized by the presence of a five-membered ring containing nitrogen atoms. The structure of such compounds can be fully characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry . The presence of substituents on the azole ring, such as the tert-butyl group, can influence the overall geometry and electronic properties of the molecule.
Chemical Reactions Analysis
Azole-containing compounds can participate in various chemical reactions, including coordination with metal centers to form complexes. For instance, cobalt(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized, demonstrating the ability of these ligands to coordinate with metal ions and form stable complexes with different geometries . This suggests that this compound could also potentially act as a ligand in metal coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of primary amines, such as boiling and freezing points, critical constants, and thermodynamic properties, have been extensively studied . These properties are influenced by the molecular structure, including the length of the carbon chain and the presence of substituents. For this compound, one could expect similar studies to provide insights into its boiling and freezing points, vapor pressure, and enthalpy of vaporization, among other properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has identified novel indole-based molecules, incorporating structural elements such as indole and substituted triazole, showing potent anticancer activity. These compounds have demonstrated significant growth inhibitory effects against various human cancer cell lines at low micromolar concentrations. Specifically, a study found that certain derivatives can act as SIRT1 enzyme inhibitors, offering a potential pathway for treating conditions like prostatic hyperplasia. The study further supports the therapeutic potential of these compounds through in vivo evaluations and molecular docking simulations, highlighting their role as lead molecules for cancer treatment (Panathur et al., 2013).
Antimicrobial Activities
Another line of research has synthesized new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. The study underscores the antimicrobial potential of these derivatives, suggesting their usefulness in addressing pathogenic strains (Thomas et al., 2010).
Synthesis and Structural Characterization
In the realm of synthetic chemistry, the compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized through a 1,3-dipolar cycloaddition reaction. This synthesis highlights the versatility and reactivity of such compounds, providing a basis for further chemical studies and applications, including their potential as intermediates in the synthesis of more complex molecules (Younas et al., 2014).
Corrosion Inhibition
Amino acid compounds related to N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine have been studied for their potential as corrosion inhibitors. These compounds showed efficacy in inhibiting corrosion of N80 steel in HCl solution, demonstrating mixed-type inhibition. The research indicates that such compounds can adsorb on metal surfaces, providing protective layers against corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Yadav et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMAYOXYLCZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)
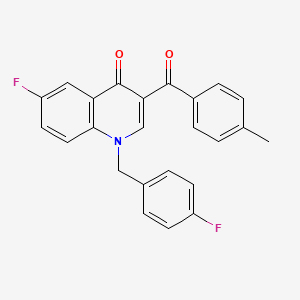
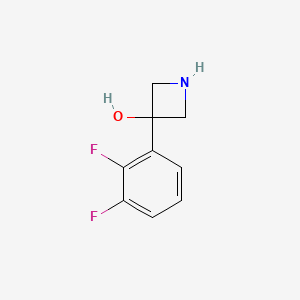
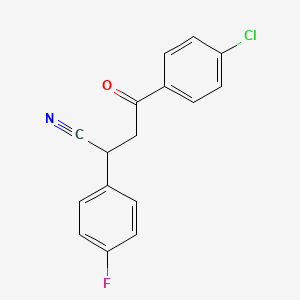
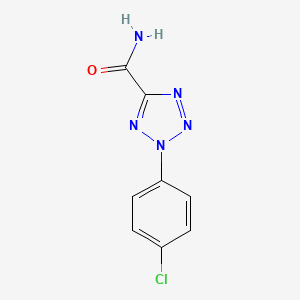
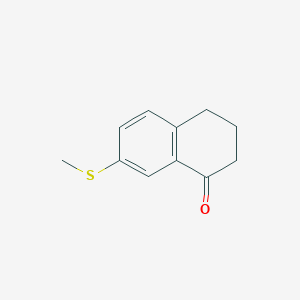
![N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2521284.png)
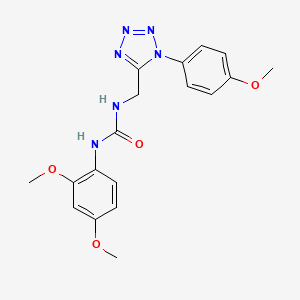
![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)
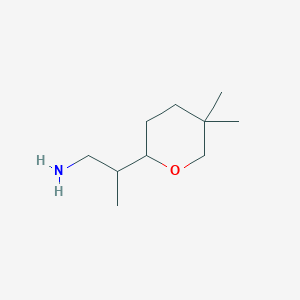


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)
![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)